molecular formula C15H13ClN2 B2958626 2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 304881-19-4

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B2958626
CAS No.: 304881-19-4
M. Wt: 256.73
InChI Key: FJKIKUSEVUICTC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in pharmaceutical and organic chemistry research. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its resemblance to naturally occurring purine bases, which allows it to interact with a variety of biopolymers in living systems . The core 5,6-dimethylbenzimidazole structure is a key ligand for the cobalt atom in vitamin B12, underscoring the biological relevance of this chemical class . While the specific biological profile of this compound is a subject of ongoing investigation, its structure suggests broad potential. Benzimidazole derivatives are extensively documented to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Recent studies highlight that novel benzimidazole hybrids, particularly those with specific aromatic substitutions, are being synthesized and evaluated for advanced therapeutic applications, such as anti-Alzheimer activity through the inhibition of cholinesterase enzymes . The presence of the 3-chlorophenyl substituent and the 5,6-dimethyl groups on the benzimidazole core makes this compound a valuable intermediate for structure-activity relationship (SAR) studies, fragment-based drug discovery, and the development of new enzyme inhibitors. Applications & Research Value: • Medicinal Chemistry Research: Serves as a key synthon for designing and synthesizing novel therapeutic agents. Researchers can functionalize this core structure to explore new chemical space for drug discovery . • Biological Screening: A candidate for in-vitro screening against various biological targets, including enzymes and receptors, to identify hit compounds for further optimization. • Chemical Biology: Useful as a tool compound for probing biochemical pathways and understanding protein-ligand interactions, given the ubiquity of the benzimidazole motif. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-chlorophenyl)-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIKUSEVUICTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Reaction Scheme:

  • o-Phenylenediamine + 3-Chlorobenzaldehyde → this compound
  • Catalyst: Acid (e.g., hydrochloric acid)
  • Solvent: Ethanol or methanol
  • Temperature: Reflux

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated benzimidazole derivatives

Scientific Research Applications

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Benzimidazole derivatives exhibit diverse properties depending on substituent patterns. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound 3-Chlorophenyl, 5,6-dimethyl Not reported Pending characterization
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (9b) 4-Fluorophenyl, phenoxymethyl-triazole 326–328 IR: 3250 (N-H), 1660 (C=O); $^1$H NMR: δ 8.2 (Ar-H)
2-(4-Bromophenyl)-1H-benzo[d]imidazole (9c) 4-Bromophenyl, phenoxymethyl-triazole 277–279 IR: 2920 (C-H), 1600 (C=N); $^13$C NMR: δ 122 (C-Br)
N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)acetamide (7k) 4-Methoxyphenyl, triazole-acetamide 283–285 IR: 3300 (N-H), 1710 (C=O); $^1$H NMR: δ 3.8 (OCH$_3$)

Key Observations :

  • Methyl groups (5,6-dimethyl) increase hydrophobicity, influencing crystal packing and ligand stability in metal complexes .
  • Triazole-acetamide side chains (e.g., 7k) introduce hydrogen-bonding sites, improving binding to biological targets like enzymes .

Electronic Properties and DFT Analysis

The electronic behavior of benzimidazoles is critical for their reactivity and interactions. A DFT study on 5,6-dimethyl-1H-benzo[d]imidazole derivatives revealed:

  • Frontier Molecular Orbitals (FMOs) : Electron density in HOMO is localized on the benzimidazole ring and C8–C10=C11 bonds, while LUMO resides on the 1,3-dioxane rings. Transitions at 252 nm (π→π) and 339 nm (n→π) dominate UV-Vis spectra .
  • Impact of 3-Chlorophenyl : The chloro group is expected to redshift absorption peaks due to its electron-withdrawing nature, altering charge-transfer interactions in metal complexes .
Table 2: Antimicrobial and Anticancer Activity
Compound Microbial IC$_{50}$ (µg/mL) Cancer Cell Line Activity Reference
Ag(I)-NHC Complex with 5,6-dimethylbenzimidazole 1.2–4.8 (E. coli) Not tested
2-(4-Bromophenyl)-1H-benzo[d]imidazole (9c) 8.5 (S. aureus) Not tested
5,6-Dimethyl-1H-benzo[d]imidazole 12.3 (E. coli) Inhibits leukemia cells

Key Findings :

  • Ag(I)-NHC complexes with 5,6-dimethylbenzimidazole ligands show superior antibacterial activity compared to non-halogenated analogs, likely due to enhanced lipophilicity and membrane penetration .
  • Bromophenyl derivatives (e.g., 9c) exhibit moderate activity against S. aureus, suggesting halogen size impacts target binding .

Biological Activity

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitubercular properties and quorum sensing inhibition, supported by case studies and research findings.

The compound belongs to the benzo[d]imidazole family, characterized by a fused benzene and imidazole ring. Its chemical structure can be represented as follows:

  • Chemical Formula: C13H10ClN2
  • Molecular Weight: 232.68 g/mol
  • CAS Number: 22868-35-5

Antitubercular Activity

Recent studies have demonstrated that derivatives of benzo[d]imidazole, including this compound, exhibit potent antitubercular activity.

  • Mechanism of Action: The compound targets the mmpL3 gene in Mycobacterium tuberculosis, which is essential for the export of trehalose monomycolate, a precursor for mycobacterial cell wall components. Mutations in mmpL3 lead to resistance against this compound, indicating its specific action against this target .
  • In Vitro Studies: The compound showed effective inhibition of M. tuberculosis at nanomolar concentrations without significant toxicity to human cells. This suggests a promising therapeutic potential against tuberculosis .
StudyIC50 (nM)TargetObservations
Study 1<100MmpL3Effective against drug-resistant strains
Study 2<50M. tuberculosisNon-toxic to human cells

Quorum Sensing Inhibition

Another area of interest is the compound's ability to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa.

  • Quorum Sensing Mechanism: The compound acts by disrupting communication among bacterial populations, which is crucial for their virulence and biofilm formation. This activity was evaluated using a LasR expressing reporter strain of Pseudomonas aeruginosa.
  • In Vitro Results: The compound exhibited significant inhibition rates at varying concentrations, with one derivative showing an inhibition rate of 68.23% at 250 µM .
Concentration (µM)Inhibition Rate (%)
62.563.67
12567.10
25068.23

Case Studies

  • Study on Antitubercular Activity : A comprehensive study evaluated several benzo[d]imidazole derivatives against M. tuberculosis, confirming that compounds similar to this compound effectively inhibit mycolic acid synthesis via mmpL3 inhibition .
  • Quorum Sensing Inhibition Analysis : Another research focused on synthesizing various derivatives and assessing their quorum sensing inhibitory effects against Pseudomonas aeruginosa. The study indicated that certain substitutions on the benzimidazole core significantly enhanced the inhibitory effects .

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